molecular formula C10H20O B3024080 4-Tert-butylcyclohexanol CAS No. 937-05-3

4-Tert-butylcyclohexanol

Cat. No. B3024080
CAS RN: 937-05-3
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanol is a laboratory chemical that is also used in food, drugs, pesticides, or biocidal products . It has been evaluated as a fragrance ingredient and its toxicologic and dermatological analysis has been reported .


Synthesis Analysis

The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts . The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols . Another method involves the reduction of a ketone to a secondary hydroxyl using metal hydrides .


Molecular Structure Analysis

The molecular formula of 4-Tert-butylcyclohexanol is C10H20O and it has a molecular weight of 156.27 .


Chemical Reactions Analysis

The classic bleach oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone has been described . Another reaction involves the reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4) .


Physical And Chemical Properties Analysis

4-Tert-butylcyclohexanol has a melting point of 62-70 °C, a boiling point of 110-115 °C15 mm Hg, a density of 2.591, and a vapor pressure of 6-201.38Pa at 25-65℃ . It is soluble in methanol and has a woody musty patchouli camphor mint leather odor .

Scientific Research Applications

Chemical Synthesis

4-tert-Butylcyclohexanol is used as a reactant in various chemical syntheses. For instance, it can be used to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex by reacting with [V 8 O 20 (C 18 H 24 N 2) 4] .

Competitive Oppenauer Oxidation Experiments

In the presence of zeolite BEA as a stereoselective catalyst, 4-tert-Butylcyclohexanol can be used as a reactant in competitive Oppenauer oxidation experiments. In these experiments, only the cis-isomer is selectively converted to the corresponding ketone, whereas the trans-isomer remains unchanged .

Thin-Layer Chromatography (TLC)

4-tert-Butylcyclohexanol can be monitored by thin-layer chromatography (TLC), a technique often used in organic chemistry to separate and identify compounds .

Infrared (IR) Spectroscopy

The crude product of 4-tert-Butylcyclohexanol can be analyzed by IR spectroscopy, a common method for studying the vibrations of molecules, which can provide information about the functional groups present .

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the crude product of 4-tert-Butylcyclohexanol. This technique separates the components of a mixture and identifies them based on their mass-to-charge ratio .

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-tert-Butylcyclohexanol can be analyzed using 13C-APT NMR spectroscopy, a technique that provides detailed information about the structure of the molecule .

Computational Chemistry

The structure of the product and the active oxidant in the bleach oxidation of 4-tert-Butylcyclohexanol can be investigated using computational chemistry .

Mechanism of Action

Target of Action

4-Tert-Butylcyclohexanol is primarily used as a laboratory chemical and in the synthesis of other substances

Mode of Action

The compound is known to undergo oxidation reactions, particularly in the presence of oxidizing agents such as sodium hypochlorite . The oxidation of 4-Tert-Butylcyclohexanol involves the conversion of the secondary alcohol group to a ketone .

Biochemical Pathways

The oxidation of 4-Tert-Butylcyclohexanol is a type of redox (reduction-oxidation) reaction, which is fundamental to many biochemical pathways. In this case, the compound acts as a reducing agent, losing electrons (or in organic systems, hydrogen atoms) during the oxidation process .

Pharmacokinetics

Safety data sheets indicate that it may cause eye irritation and is harmful to aquatic life , suggesting that it can be absorbed and exert effects in biological systems.

Result of Action

The primary result of the action of 4-Tert-Butylcyclohexanol in a chemical reaction is the formation of a new compound. For example, its oxidation results in the formation of a ketone . In biological systems, its effects would depend on the specific context, such as the other molecules present and the environmental conditions.

Action Environment

The action of 4-Tert-Butylcyclohexanol can be influenced by various environmental factors. For instance, the efficiency of its oxidation can be affected by the concentration of the oxidizing agent and the temperature . Furthermore, it should be handled carefully to avoid release into the environment due to its potential harmful effects on aquatic life .

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The 4-Tert-Butylcyclohexanol market is expected to witness significant growth in the coming years, driven by increasing demand across various end-use industries such as pharmaceuticals .

properties

IUPAC Name

4-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
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InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1CCC(CC1)O
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID5026623, DTXSID40883571, DTXSID50885182
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Molecular Weight

156.26 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli
Record name 4-tert-Butylcyclohexanol
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Record name trans-4-tert-Butylcyclohexanol
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
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Vapor Pressure

0.005 [mmHg]
Record name 4-tert-Butylcyclohexanol
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Product Name

4-tert-Butylcyclohexanol

CAS RN

98-52-2, 937-05-3, 21862-63-5
Record name 4-tert-Butylcyclohexanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexanol
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4-Tert-butylcyclohexanol
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4-Tert-butylcyclohexanol
Reactant of Route 4
4-Tert-butylcyclohexanol
Reactant of Route 5
4-Tert-butylcyclohexanol
Reactant of Route 6
4-Tert-butylcyclohexanol

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